molecular formula C20H20N2O4 B11158628 N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11158628
M. Wt: 352.4 g/mol
InChI Key: PVKAJRDVPOEQLA-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a dimethylphenyl group, and a pyrrolidine-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and dimethylphenyl intermediates, followed by their coupling with a pyrrolidine derivative under specific conditions. Common reagents might include catalysts, solvents, and protective groups to ensure the desired reaction pathway.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its unique properties in material science or catalysis.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives, dimethylphenyl compounds, and pyrrolidine carboxamides. Examples include:

  • 1,3-Benzodioxole-5-carboxylic acid derivatives
  • 3,4-Dimethylphenyl amides
  • Pyrrolidine-3-carboxamide analogs

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-1-(3,4-DIMETHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-12-3-5-16(7-13(12)2)22-10-14(8-19(22)23)20(24)21-15-4-6-17-18(9-15)26-11-25-17/h3-7,9,14H,8,10-11H2,1-2H3,(H,21,24)

InChI Key

PVKAJRDVPOEQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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